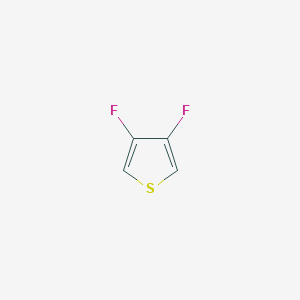

3,4-ジフルオロチオフェン

概要

説明

3,4-Difluorothiophene is a fluorinated thiophene derivative that is of interest in the field of organic electronics due to its potential use in the synthesis of semiconducting materials. The presence of fluorine atoms is known to influence the electronic properties of thiophene-based compounds, making them suitable for applications in n-type semiconductors and other electronic devices .

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives, such as 3,4-difluorothiophene, often involves the introduction of fluorine atoms or fluorinated groups into the thiophene ring. For example, difluoromethylene-bridged bithiophene and its oligomers have been synthesized, demonstrating the role of the difluoromethylene bridge in maintaining planarity and lowering the LUMO level of the resulting compounds . Additionally, a method for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives has been developed, which involves the reaction of a thiolate with difluorocarbene .

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the planarity and electronic properties of the molecule. X-ray analyses have revealed that the difluoromethylene bridge in bithiophene derivatives contributes to the planarity between thiophene rings . Similarly, the crystal structure of related cation radicals shows temperature-dependent polymorphism and features columnar "slipped π-stacks" of cations .

Chemical Reactions Analysis

Fluorinated thiophenes participate in various chemical reactions that are useful for the synthesis of complex organic electronics. For instance, the reactivity of tetrafluorothiophene S,S-dioxide as a diene and dienophile has been explored, leading to the synthesis of 3,4-difluoro- and tetrafluorothiophene derivatives . Moreover, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide demonstrates its utility as a diene in Diels-Alder reactions with different types of dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluorothiophene derivatives are influenced by the fluorine substituents, which can lower the LUMO energy levels and enhance the electron-accepting ability of the compounds. This is evident in the n-type semiconducting behavior of perfluorohexyl-substituted quaterthiophene derivatives, which exhibit field-effect electron mobilities . The solid-state organization of fluorocarbon-substituted oligothiophenes indicates strong intermolecular interactions and phase separation between the aromatic core and fluorocarbon chains, which affect their electronic properties . Additionally, the synthesis of a diketopyrrolopyrrole conjugated polymer based on 4,4'-difluoro-2,2'-bithiophene has shown promising results in organic thin-film transistors and organic photovoltaics .

科学的研究の応用

有機光起電力(OPV)

3,4-ジフルオロチオフェン: は、効率的な全ポリマーバルクヘテロ接合太陽電池用のポリマーアクセプターの開発に使用されます。 これらの太陽電池は、次世代の光起電力のひとつであり、従来のシリコンベースの太陽電池に代わる低コストで柔軟な代替手段を提供します .

有機電界効果トランジスタ(OFET)

この化合物は、ポリテルチオフェンの構成要素として機能し、OFETの活性半導体層として使用されます。 OFETは、フレキシブルディスプレイやセンサーなどの有機電子デバイスの製造において重要な構成要素です .

有機太陽電池(OSC)

3,4-ジフルオロチオフェンコアを含む非融合電子アクセプターは、OSCアプリケーションのために開発されてきました。 これらの材料は、分子内電荷移動を強化し、高い電力変換効率と短絡電流密度を持つOSCをもたらします .

化学合成中間体

3,4-ジフルオロチオフェン:誘導体は、医薬品やその他の化学製品の複雑な分子の構築に使用される有機合成における貴重な中間体です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3,4-Difluorothiophene is a chemical compound used in the synthesis of various organic materials. The primary targets of this compound are typically organic molecules that can undergo reactions with 3,4-Difluorothiophene to form more complex structures .

Mode of Action

The mode of action of 3,4-Difluorothiophene involves its interaction with other organic molecules in chemical reactions. It can participate in various types of reactions, including substitution and addition reactions, to form new compounds .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Difluorothiophene can vary depending on the specific reactions it is involved in. In general, it is used to synthesize more complex organic compounds, potentially affecting the pathways these compounds are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Difluorothiophene are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body fairly quickly. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of 3,4-Difluorothiophene’s action depend on the specific reactions it participates in. For example, in the synthesis of organic solar cells, it contributes to the formation of the active layer that absorbs sunlight and generates electricity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Difluorothiophene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in .

特性

IUPAC Name |

3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBDPMYKKYHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617832 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19259-15-5 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

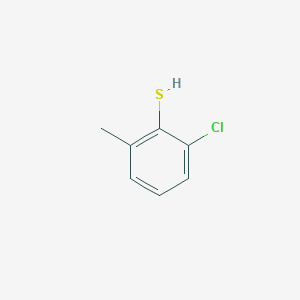

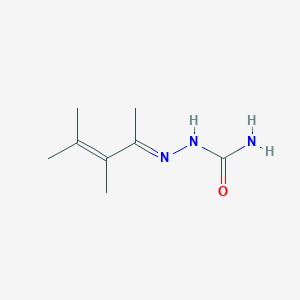

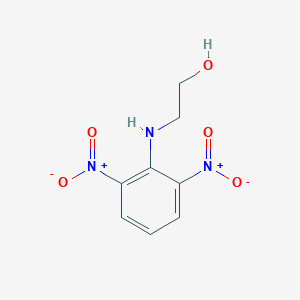

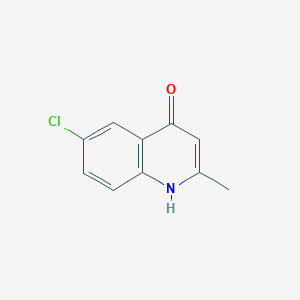

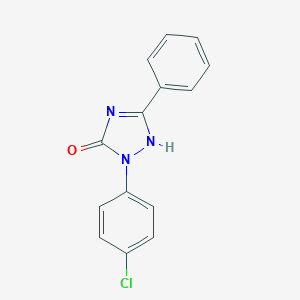

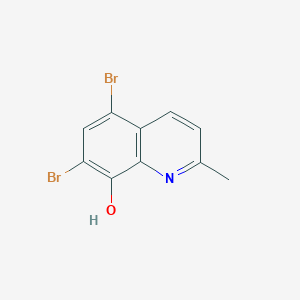

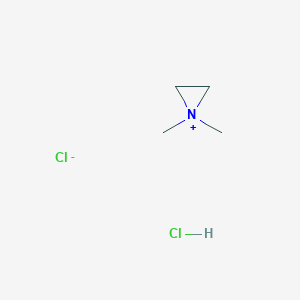

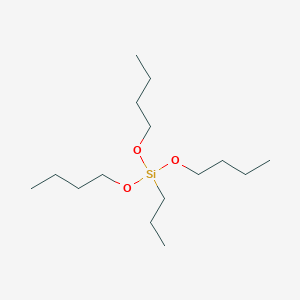

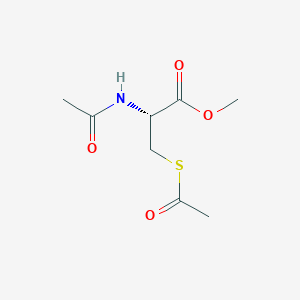

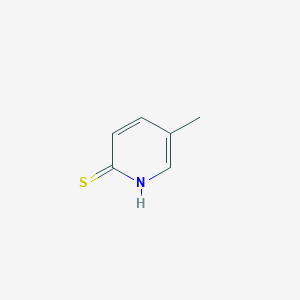

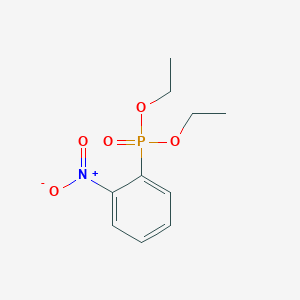

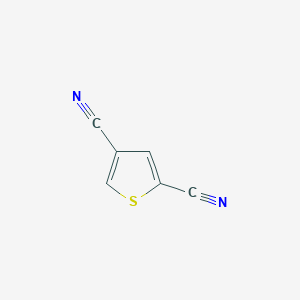

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)